6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a methoxy group at the 6th position, a piperidinyl group at the 10th position, and a tetrahydroquinoline core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the alkylation of 6-methoxy-1,2,3,4-tetrahydroquinoline with a suitable decyl halide, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The tetrahydroquinoline core can be reduced to form a fully saturated quinoline derivative.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the tetrahydroquinoline core can produce fully saturated derivatives.
Scientific Research Applications
6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The tetrahydroquinoline core can also play a role in binding to biological targets, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline: shares similarities with other piperidine and tetrahydroquinoline derivatives.
Piperidine derivatives: These compounds are known for their pharmacological activities and are used in various therapeutic applications.
Tetrahydroquinoline derivatives: These compounds are studied for their potential biological activities and are used as intermediates in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy, piperidinyl, and tetrahydroquinoline moieties contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
5414-60-8 |
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Molecular Formula |
C25H42N2O |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
6-methoxy-1-(10-piperidin-1-yldecyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C25H42N2O/c1-28-24-15-16-25-23(22-24)14-13-21-27(25)20-12-7-5-3-2-4-6-9-17-26-18-10-8-11-19-26/h15-16,22H,2-14,17-21H2,1H3 |
InChI Key |
RTVQNOSQOTXWNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)CCCCCCCCCCN3CCCCC3 |
Origin of Product |
United States |
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